molecular formula H14MgO11S B146258 Magnesium sulfate heptahydrate CAS No. 10034-99-8

Magnesium sulfate heptahydrate

Cat. No. B146258
M. Wt: 246.48 g/mol
InChI Key: WRUGWIBCXHJTDG-UHFFFAOYSA-L
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Patent
US04990319

Procedure details

reacting ammonium sulfate with magnesium oxide or hydroxide at a temperature of not more than 200° C. to form NH3, water and magnesium sulfate heptahydrate or an aqueous solution or slurry containing magnesium sulfate in a concentration of at least 15% by weight; recovering NH3 ;
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[O-2:8].[Mg+2:9].[OH-]>O>[NH3:6].[OH2:2].[OH2:8].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mg+2:9] |f:0.1.2,3.4,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of not more than 200° C.

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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